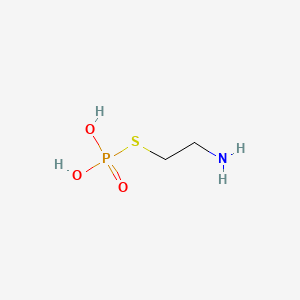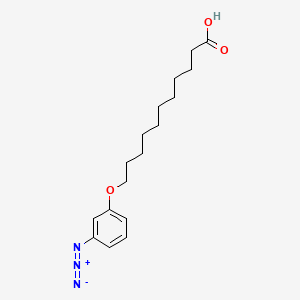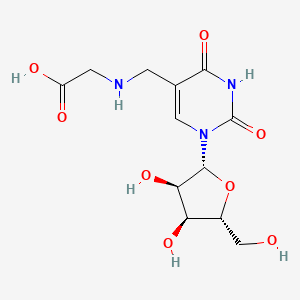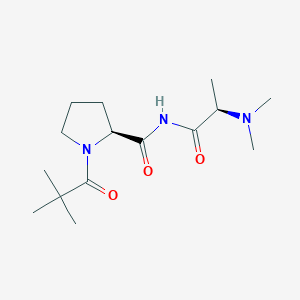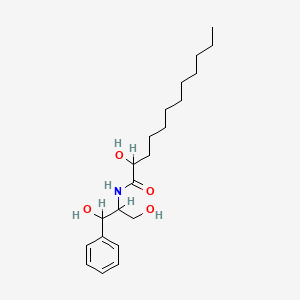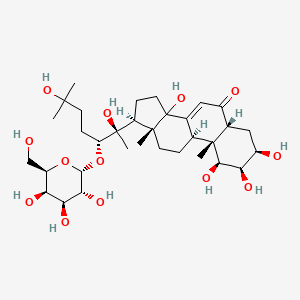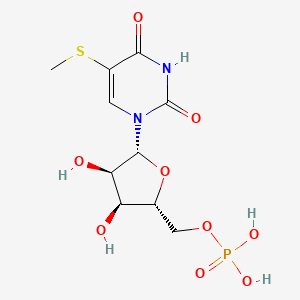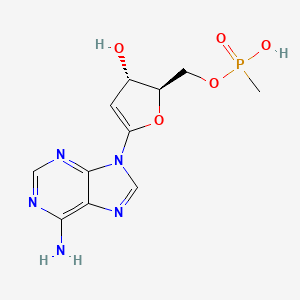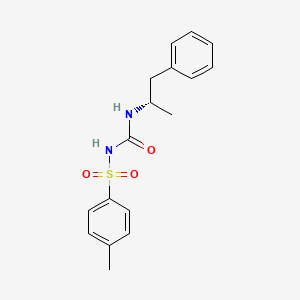
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a tertiary amine oxide and a tetrahydropyridine. It derives from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Applications De Recherche Scientifique
Oxidative Chemical Transformations
Research by Soldatenkov et al. (2003) has explored the oxidation reactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives. They demonstrated that oxidation of MPTP with manganese dioxide leads to various chemical transformations, including the formation of 3-hydroxymethyl derivatives and further oxidative conversions.
Metabolic Pathways in the Brain and Liver
The metabolism of MPTP in rat brains and liver has been studied by Arora et al. (1988). They identified the metabolites of MPTP in these organs, providing insights into the biological processing of this compound in vivo.
Molecular Targets in Neurotoxicity
Mandir et al. (1999) researched the role of poly(ADP-ribose) polymerase in MPTP-induced parkinsonism, uncovering critical molecular targets and suggesting potential therapeutic avenues (Mandir et al., 1999).
Intermediates in Oxidation and Reduction Reactions
Chacón et al. (1987, 1989) observed the intermediate oxidation states in the metabolic activation of MPTP, contributing to a deeper understanding of its biochemical behavior (Chacón et al., 1987), (Chacón et al., 1989).
Mitochondrial Uptake and Metabolism
Ramsay and Singer (1986) explored the energy-dependent uptake of MPTP metabolites by mitochondria, shedding light on the cellular mechanisms underlying its neurotoxic effects (Ramsay & Singer, 1986).
Metabolism in Liver Homogenate Fractions
The work by Weissman et al. (1985) on the metabolism of MPTP in liver homogenates adds to the understanding of its biotransformation pathways (Weissman et al., 1985).
Neuronal Nitric Oxide in Neurotoxicity
Studies by Przedborski et al. (1996) and Hantraye et al. (1996) have investigated the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity, offering insights into its pathophysiological effects (Przedborski et al., 1996), (Hantraye et al., 1996).
Monoamine Oxidase Interactions
The interaction of MPTP with monoamine oxidases (MAO) has been studied by Singer et al. (1986), providing critical information on its enzymatic processing (Singer et al., 1986).
Superoxide Radicals Generation
Zang and Misra (1992) have focused on the generation of superoxide radicals during the autoxidation of MPTP metabolites, highlighting the oxidative stress aspects of its toxicity (Zang & Misra, 1992).
Propriétés
Numéro CAS |
95969-40-7 |
|---|---|
Nom du produit |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide |
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-methyl-1-oxido-4-phenyl-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C12H15NO/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
Clé InChI |
FZVSMNOAJGWONA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
SMILES canonique |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
Synonymes |
1-methyl-4-phenyl-1,2,3,6-(tetrahydropyridine)-N-oxide MPTP-N-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



